1,6-Dimethyl-1H-benzo[d][1,2,3]triazole
Description
1,6-Dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a fused benzene and triazole ring system with methyl substituents at positions 1 and 4. The triazole core is a versatile pharmacophore widely utilized in medicinal chemistry due to its ability to engage in hydrogen bonding, π–π stacking, and dipole interactions with biological targets . Triazole derivatives are known for their metabolic stability and pharmacokinetic advantages, making them critical in drug discovery .
The synthesis of such derivatives often employs click chemistry, particularly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), which enables regioselective and efficient assembly of triazole frameworks . The methyl substituents in this compound likely enhance lipophilicity and steric bulk, influencing its interaction with biomolecules and metabolic pathways .
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,6-dimethylbenzotriazole |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7-8(5-6)11(2)10-9-7/h3-5H,1-2H3 |
InChI Key |
SAHZISVGIIHVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=NN2C |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Properties
1,6-Dimethyl-1H-benzo[d][1,2,3]triazole can be synthesized through various methods, often involving the cyclization of appropriate precursors. The compound has been shown to exhibit significant stability and reactivity due to its unique structural features. For instance, studies have demonstrated the successful synthesis of this compound via a one-pot procedure that yields high purity and acceptable yields .
The biological significance of this compound is notable, particularly in the following areas:
Anticancer Activity
Research indicates that compounds containing the 1H-benzo[d][1,2,3]triazole scaffold exhibit potent anticancer properties. For example, derivatives of this compound have been tested against various cancer cell lines with promising results. One study reported an IC50 value ranging from 1.02 to 74.28 μM across six different cancer cell lines . The ability to inhibit cell growth suggests potential for development as chemotherapeutic agents.
Antiviral Properties
The antiviral activity of triazole derivatives has also been explored. Compounds similar to this compound have shown efficacy against viral infections in vitro. The mechanism often involves interference with viral replication processes .
Antimicrobial Effects
The antimicrobial properties of this compound have been investigated extensively. Triazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This makes them valuable candidates for the development of new antimicrobial agents .
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Anticancer Agents : As mentioned earlier, its derivatives are being researched for their potential use in cancer therapy.
- Antiviral Drugs : The compound's ability to inhibit viral replication positions it as a candidate for antiviral drug development.
- Antimicrobial Treatments : Its effectiveness against various microorganisms supports its potential as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies illustrate the applications of this compound:
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 1,6-Dimethyl-1H-benzo[d][1,2,3]triazole and Analogues
*Estimated based on parent compound (C₆H₅N₃: 119.12) + 2×CH₃ (30.04).
Key Insights :
However, methyl groups may reduce hydrogen-bonding capacity compared to polar substituents (e.g., -OH or -NH₂), possibly affecting target affinity . Bromo Substituents: 5,6-Dibromo derivatives (e.g., CAS 716320-92-2) exhibit higher molecular weight and steric bulk, which may enhance halogen bonding but reduce solubility .
Biological Activity: Anticancer Potential: Dipyridothiazine-triazole hybrids demonstrate anticancer activity, suggesting that triazole-linked heterocycles are promising scaffolds. The dimethyl variant’s activity remains unexplored but could be hypothesized based on structural similarity . Enzyme Inhibition: Triazoles like Rufinamide target ion channels, while others (e.g., Carboxyamidotriazole) inhibit carbonic anhydrase-II, highlighting the scaffold’s versatility .
Synthetic Accessibility :
- CuAAC click chemistry is a robust method for triazole synthesis , but introducing methyl groups at specific positions may require tailored azide/alkyne precursors or post-functionalization .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : Methyl groups in this compound likely increase LogP compared to unsubstituted triazoles, aligning with trends observed in dipyridothiazine-triazole hybrids . Brominated analogues, while more lipophilic, face solubility challenges .
Preparation Methods
N1-Alkylation via Visible-Light-Promoted Radical Processes
A metal-free, visible-light-driven method enables selective N1-methylation of benzotriazoles. Using p-benzoquinone (PBQ) as a catalyst and α-diazoacetates as methyl sources, this approach achieves high regioselectivity under mild conditions.
Reaction Scheme :
Key Data :
| Substrate | Catalyst | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| 1H-benzo[d]triazole | PBQ | RT, 12–24 h, DCE | 75–85 | N1-selective |
Mechanistic Insight :
Radical intermediates generated from diazo compounds facilitate C–H bond functionalization. PBQ acts as a photosensitizer, enabling electron transfer to initiate the reaction.
C6-Methylation via Cross-Coupling Reactions
| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,6-Dichlorobenzotriazole | NaH | DMF | 80 | 50–60 |
Limitation : Competing side reactions (e.g., triazole ring alkylation) may reduce efficiency.
Direct Methylation Using Methyl-Containing Peroxides
Methyl peroxides (e.g., DTBP) enable C–H functionalization under palladium catalysis. This method is effective for ortho-methylation of electron-deficient arenes.
Protocol :
-
Catalyst : Pd(OAc)₂ (10 mol%).
-
Oxidant : DTBP (4 equiv).
-
Conditions : HFIP, 80°C, 12 h.
Expected Yield : 40–55% (based on benzoic acid methylation analogs).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| N1-Alkylation (PBQ) | High regioselectivity, mild conditions | Requires specialized catalysts | 75–85% |
| Cross-Coupling | Broad functional group tolerance | High cost of catalysts | 60–70% |
| SNAr | Simple reagents | Side reactions, low efficiency | 50–60% |
| Peroxide-Mediated | Metal-catalyzed, scalable | Limited to ortho/para positions | 40–55% |
Experimental Optimization and Challenges
-
Regioselectivity : Achieving selective methylation at C6 remains challenging. Directing groups (e.g., nitro, amide) may improve site specificity.
-
Stability : Benzotriazole derivatives are prone to decomposition under harsh conditions. Reaction optimization is critical.
-
Scalability : SNAr and peroxide-mediated methods are more scalable than cross-coupling, which requires air-sensitive catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
